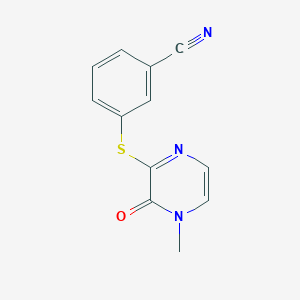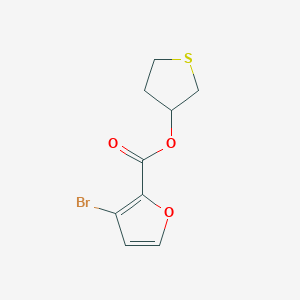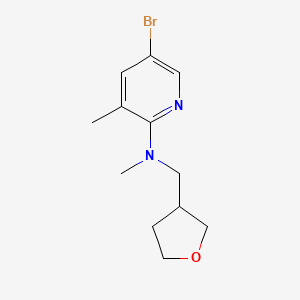![molecular formula C18H17N3O B7616181 3,4-dihydropyrimido[1,2-a]benzimidazol-1(2H)-yl(4-methylphenyl)methanone](/img/structure/B7616181.png)
3,4-dihydropyrimido[1,2-a]benzimidazol-1(2H)-yl(4-methylphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dihydropyrimido[1,2-a]benzimidazol-1(2H)-yl(4-methylphenyl)methanone is a heterocyclic compound featuring a complex structure involving pyrimido and benzimidazol moieties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dihydropyrimido[1,2-a]benzimidazol-1(2H)-yl(4-methylphenyl)methanone can be achieved through a multi-step reaction sequence. It typically starts with the cyclocondensation of a suitable precursor like 2-aminobenzimidazole with a ketone, such as 4-methylbenzaldehyde, under controlled acidic or basic conditions. Catalysts and solvents are often employed to optimize yield and purity.
Industrial Production Methods: For large-scale production, a streamlined process involving continuous flow reactions and automated systems can be utilized. This ensures consistent quality and efficiency, reducing the need for extensive purification steps.
化学反应分析
Types of Reactions: 3,4-Dihydropyrimido[1,2-a]benzimidazol-1(2H)-yl(4-methylphenyl)methanone undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions Used: For oxidation, common reagents include peroxides or molecular oxygen under catalysis. Reduction reactions may involve hydrides like sodium borohydride or lithium aluminum hydride. Substitution reactions often require nucleophiles or electrophiles, depending on the desired modification, and are typically conducted under mild conditions to preserve the integrity of the heterocyclic core.
Major Products Formed: These reactions can yield a range of derivatives, each with unique properties. For instance, oxidation can introduce oxygen-containing functional groups, while substitution reactions can append various side chains or substituents, enhancing or modifying the compound's activity.
科学研究应用
This compound is a subject of interest in multiple scientific domains:
Chemistry: Serves as a building block for synthesizing complex organic molecules and exploring reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound, with applications in enzyme inhibition or receptor binding studies.
Medicine: Researched for potential therapeutic effects, including antimicrobial, anti-inflammatory, or anticancer activities.
Industry: Utilized in the development of materials with specific chemical properties, like sensors or catalysts.
作用机制
The mechanism by which 3,4-dihydropyrimido[1,2-a]benzimidazol-1(2H)-yl(4-methylphenyl)methanone exerts its effects involves interactions at the molecular level:
Molecular Targets: It may target enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The compound can influence signaling pathways, metabolic processes, or gene expression, depending on the context and application.
相似化合物的比较
When comparing this compound with others of similar structure, its uniqueness lies in its specific substitutions and the resultant properties:
Similar Compounds:
Benzimidazole derivatives
Pyrimidine-based compounds
Hybrid molecules combining heterocyclic systems
Highlighting Uniqueness: Its specific structural arrangement and functional groups confer unique reactivity and biological activity, distinguishing it from other heterocycles.
Got it? Or should I go deeper into any section?
属性
IUPAC Name |
3,4-dihydro-2H-pyrimido[1,2-a]benzimidazol-1-yl-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-13-7-9-14(10-8-13)17(22)21-12-4-11-20-16-6-3-2-5-15(16)19-18(20)21/h2-3,5-10H,4,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZVVYJOMASHCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCCN3C2=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
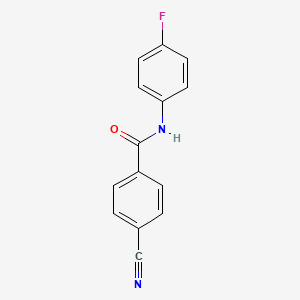
![3,4-dimethoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B7616109.png)
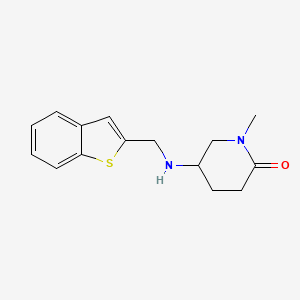
![N-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)methyl]acetamide](/img/structure/B7616125.png)
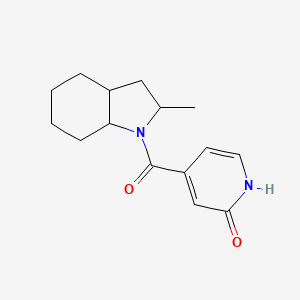
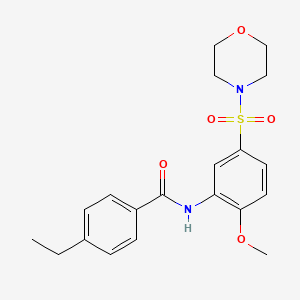
![1-[2-(3,5-Dimethylphenyl)-2-hydroxyethyl]-3-methylpyrrolidine-2,5-dione](/img/structure/B7616143.png)
![4-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-2,6-dimethylthiomorpholine](/img/structure/B7616149.png)
![2-Azabicyclo[2.2.1]heptan-2-yl-[1-(2-methylpropyl)pyrrolidin-3-yl]methanone](/img/structure/B7616163.png)

